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Cat. No.: B602214

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupivacaine is a widely used local anesthetic, and its generic formulations are approved via the
Abbreviated New Drug Application (ANDA) process. A critical aspect of any ANDA submission
is the comprehensive characterization and control of impurities in the drug product.[1][2]
Bupivacaine Impurity D, chemically known as (2RS)-2,6-Dichloro-N-(2,6-
dimethylphenyl)hexanamide, is a specified impurity that must be monitored and controlled
within acceptable limits to ensure the safety and efficacy of the generic bupivacaine product.[3]

[4][5]

These application notes provide a detailed overview of the role of Bupivacaine Impurity D in an
ANDA filing, including its identification, analytical control, and qualification. The provided
protocols are intended to guide researchers and drug development professionals in
establishing a robust impurity control strategy.

Regulatory Framework for Impurities in ANDAs

The United States Food and Drug Administration (FDA) and the International Council for
Harmonisation (ICH) have established guidelines for the control of impurities in new drug
substances and products.[1] While some guidelines are specific to new chemical entities, the
principles are also applied to generic drug products.[6] For an ANDA, the impurity profile of the
generic product is typically compared to that of the Reference Listed Drug (RLD).[7] Any
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impurity level in the generic product that is above the level found in the RLD must be qualified.

[8]

Key principles include:

« Identification Threshold: The level above which an impurity must be identified.

o Qualification Threshold: The level above which an impurity's safety must be demonstrated.
Qualification of an impurity can be achieved through several pathways, including:

o Demonstrating that the impurity level is not greater than that in the RLD.

» Citing scientific literature that supports the safety of the impurity at the observed level.

o Conducting toxicology studies to qualify the impurity.[8]

Bupivacaine Impurity D: Profile and Significance

Parameter Information

(2RS)-2,6-Dichloro-N-(2,6-

dimethylphenyl)hexanamide

Chemical Name

CAS Number 1037184-07-8

Molecular Formula C14H19CI2NO

Molecular Weight 288.21 g/mol

Structure INChl=1S/C14H19CI2NO/c1-10-5-4-6-

11(2)14(10)17-13(18)12(15)8-3-7-9-16

Table 1: Chemical Profile of Bupivacaine Impurity D.[4][5][9]

The presence of Bupivacaine Impurity D in the drug product is a critical quality attribute that
needs to be controlled. Its formation may be related to the synthesis process of the
bupivacaine active pharmaceutical ingredient (API) or degradation. A thorough understanding
of its origin is crucial for developing an effective control strategy.
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Analytical Protocols for Bupivacaine Impurity D

Accurate and precise analytical methods are essential for the detection and quantification of

Bupivacaine Impurity D. High-Performance Liquid Chromatography (HPLC) with UV detection

is a commonly used technique for this purpose. For higher sensitivity and confirmation of

identity, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[6]

HPLC-UV Method for Quantification

This protocol describes a general reversed-phase HPLC method suitable for the quantification

of Bupivacaine Impurity D in bupivacaine drug substance and drug product. Method

development and validation are necessary to ensure suitability for a specific formulation.

Experimental Protocol:

Parameter Recommended Conditions

Column C18, 4.6 x 150 mm, 5 um
Acetonitrile and water with a suitable buffer
(e.g., phosphate buffer) in a gradient or isocratic

Mobile Phase elution. A representative mobile phase could be
a mixture of acetonitrile and water (e.g., 60:40
vIv).[10]

Flow Rate 1.0 mL/min

Injection Volume 10 pyL

Column Temperature 30°C

Detector UV at 225 nm

Run Time Approximately 10 minutes

Table 2: Recommended HPLC-UV Method Parameters.

System Suitability:

» Tailing Factor: Not more than 2.0 for the bupivacaine and impurity D peaks.
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o Theoretical Plates: Not less than 2000 for the bupivacaine and impurity D peaks.

e Relative Standard Deviation (RSD): Not more than 2.0% for six replicate injections of the
standard solution.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines,
including specificity, linearity, range, accuracy, precision (repeatability and intermediate
precision), detection limit (LOD), and quantitation limit (LOQ).

LC-MS/MS Method for Identification and Confirmation

For the unequivocal identification of Bupivacaine Impurity D, especially at low levels, an LC-
MS/MS method is recommended.

Experimental Protocol:

Parameter Recommended Conditions

LC System Agilent 1200 series or equivalent

Mass Spectrometer Agilent 6140 Single Quadrupole or equivalent
Column C18, 4.6 x 150 mm, 5 um

Mobile Phase Methanol and water (e.g., 45:55 v/v)[6]

Flow Rate 0.8 mL/min

lonization Source Electrospray lonization (ESI), positive mode
Drying Gas Temperature 350 °C

Drying Gas Flow 10 L/min

Fragmentor Voltage 175V

Table 3: Recommended LC-MS/MS Method Parameters.[6]

The mass spectrometer would be operated in full scan mode to determine the molecular weight
of the impurity and in product ion scan mode (MS/MS) to obtain fragmentation patterns for
structural confirmation.
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Acceptance Criteria for Bupivacaine Impurity D in
ANDA Filing

The acceptance criteria for Bupivacaine Impurity D in an ANDA should be established based on
ICH guidelines and a comparative analysis with the RLD.[8][11] In the absence of a specific
monograph in the United States Pharmacopeia (USP) detailing the limit for this impurity, the
following approach is recommended.

Threshold Limit Justification
Reporting Threshold > 0.05% ICH Q3B(R2)
Identification Threshold >0.10% ICH Q3B(R2)
Qualification Threshold >0.15% ICH Q3B(R2)

To be established based on
RLD analysis and process

Proposed Acceptance Criterion  capability. Must be below the FDA Guidance for Industry
qualification threshold or

qualified.

Table 4: General Thresholds and Approach for Setting Acceptance Criteria.

The final acceptance criterion for Bupivacaine Impurity D in the drug product specification will
be reviewed and approved by the FDA based on the data provided in the ANDA.

Toxicological Assessment

If the level of Bupivacaine Impurity D in the generic product exceeds that in the RLD or the ICH
qualification threshold, a toxicological risk assessment is required.[1] While specific
toxicological data for Bupivacaine Impurity D is not readily available in the public domain, the
assessment would follow established principles.

Potential Toxicological Endpoints to Consider:

o Genotoxicity: Assessment for potential mutagenicity.
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» Systemic Toxicity: Evaluation of potential effects on major organ systems.

» Local Toxicity: Given that bupivacaine can be myotoxic and chondrotoxic, the local effects of
the impurity should be considered.[12]

o Developmental Toxicity: Studies have indicated that bupivacaine hydrochloride may pose a
risk of developmental anomalies.[13]

The toxicological assessment would inform the safe acceptable daily intake of the impurity and
justify the proposed acceptance criterion in the drug product specification.

Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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